![molecular formula C16H19ClN2OS B2494734 (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone CAS No. 851803-82-2](/img/structure/B2494734.png)
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone
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Overview
Description
Research on heterocyclic compounds, such as imidazoles and thiazoles, has been extensive due to their wide range of applications in pharmaceuticals, materials science, and agriculture. The synthesis and characterization of novel compounds often involve detailed analysis of their molecular structure, chemical reactions, and properties to explore potential applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves various chemical reactions, including condensation, cyclization, and substitution reactions. For instance, novel compounds with a thiazol moiety have been synthesized and characterized using techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These methods provide insights into the molecular structure and potential reactivity of the compounds (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of these compounds is often optimized and analyzed using density functional theory (DFT) calculations. These analyses help in understanding the equilibrium geometry, bonding features, and vibrational wave numbers, offering insights into structural changes due to electron withdrawing or donating groups (Shahana & Yardily, 2020).
Chemical Reactions and Properties
The reactivity of similar compounds towards nucleophiles and electrophiles provides insights into their chemical properties. For example, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes nucleophilic addition under both basic and acidic conditions, leading to functionalized derivatives. This showcases the potential for diverse chemical transformations (Pouzet et al., 1998).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystallinity are crucial for determining the compound's applicability in various domains. These properties are characterized using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC), providing valuable information for the development of pharmaceuticals and materials (G. Sun et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are explored through experimental and theoretical studies. Molecular docking studies, for example, help in understanding the interaction of synthesized compounds with biological targets, indicating potential therapeutic applications (Shahana & Yardily, 2020).
properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c17-14-8-4-3-7-13(14)11-21-16-18-9-10-19(16)15(20)12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBPLGSZVOSMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone |
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